A Technical Guide to the Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate
A Technical Guide to the Physicochemical Properties of Amodiaquine Dihydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Amodiaquine dihydrochloride dihydrate (ADQ), an active pharmaceutical ingredient (API) with significant antimalarial and anti-inflammatory activity. The data and protocols presented are essential for formulation development, quality control, and further research into its therapeutic applications.
Chemical Identity and Structure
Amodiaquine is a 4-aminoquinoline derivative, structurally similar to chloroquine. The dihydrochloride dihydrate is the common salt form used in pharmaceutical preparations.
| Identifier | Value |
| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate[1] |
| Molecular Formula | C₂₀H₂₂ClN₃O·2HCl·2H₂O |
| Empirical Formula | C₂₀H₂₈Cl₃N₃O₃[2][3][4][5][6] |
| Molecular Weight | 464.81 g/mol [5][6][7] |
| CAS Number | 6398-98-7[5][6][7][8][9] |
Physicochemical Properties
The physicochemical characteristics of an API are critical as they influence its bioavailability, stability, and formulation design.
The following tables summarize the key quantitative properties of ADQ.
Table 1: General Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow, crystalline powder.[10][11] Also described as white to yellow to orange solid/powder.[9][12] | [9][10][11][12] |
| Melting Point | Decomposes at 150-160 °C.[10] (Note: A melting point of 158 °C has also been reported).[1] | [1][10] |
| pKa (Strongest Acidic) | 9.03 - 9.1 | [5][8] |
| pKa (Strongest Basic) | 10.04 - 10.17 | [5][8] |
| UV Maximum (λmax) | 342-343 nm (in Methanol).[10][12][13] | [10][12][13] |
| Hygroscopicity | Hygroscopic.[9][12] | [9][12] |
Table 2: Solubility Profile
| Solvent | Solubility | Conditions | Source(s) |
| Water | 92 mg/mL (197.93 mM) | 25°C | [7] |
| 29 mg/mL | - | [14] | |
| DMSO | 92 mg/mL (197.93 mM) | Fresh DMSO recommended. | [7][14] |
| Ethanol | Insoluble | - | [7][14] |
| Methanol | Soluble | - | [9][12] |
| Benzene, Ether | Very faintly soluble.[11] | - | [11] |
Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, pH, and the use of sonication.
Table 3: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Cell Length a | 7.83868 Å |
| Cell Length b | 26.9917 Å |
| Cell Length c | 10.80804 Å |
| Cell Angle β | 92.9632 ° |
Data obtained from laboratory X-ray powder diffraction data.[2][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of physicochemical data. The following protocols are standard for the characterization of ADQ.
This method is adapted from the USP procedure for purity and assay determination of amodiaquine.[16]
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).
-
Mobile Phase: Isocratic mixture of 78% Eluent A and 22% Eluent B.[16]
-
Eluent A: Potassium phosphate buffer.
-
Eluent B: Methanol (MeOH).
-
-
Flow Rate: 1.2 mL/min.[16]
-
Detection: UV at 342 nm.[1]
-
Sample Preparation: Dissolve approximately 15 mg of ADQ in 100 mL of water.[16]
-
Analysis: Inject the sample. The retention time is typically between 5 and 6 minutes.[16] Purity is determined by comparing the peak area of the main peak to that of any impurity peaks.
Used for identification and quantification, this method determines the wavelength of maximum absorbance (λmax).
-
Instrument: A calibrated UV-Visible spectrophotometer.
-
Solvent: Methanol.[13]
-
Procedure:
-
Prepare a standard stock solution by accurately weighing and dissolving ~10 mg of ADQ in a 100 mL volumetric flask with methanol.[13]
-
Create a series of dilutions (e.g., 10-70 µg/mL) from the stock solution.[13]
-
Scan the solutions across the UV spectrum (e.g., 200-400 nm) against a methanol blank to determine the λmax.
-
For quantification, measure the absorbance of the sample at λmax (342-343 nm) and calculate the concentration using a standard calibration curve.[13]
-
This is the standard pharmacopeial method for determining the water content in a hydrated salt.
-
Instrument: Karl Fischer titrator (coulometric or volumetric).
-
Sample: Use approximately 0.8 g of the substance, accurately weighed.[17]
-
Procedure: The instrument automatically titrates the sample with Karl Fischer reagent. The endpoint is detected, and the water content is calculated. For the dihydrate form, the theoretical water content is approximately 7.75%.
A method for assessing related substances and confirming identity.[17]
-
Stationary Phase: Silica gel R2 plate.[17]
-
Mobile Phase: A mixture of 9 volumes of chloroform (saturated with ammonia) and 1 volume of dehydrated ethanol.[17]
-
Sample Preparation: Dissolve 150 mg of ADQ in 10 mL of chloroform saturated with ammonia.[17]
-
Procedure: Apply spots of the sample and a reference standard to the plate. Develop the plate in the mobile phase until the solvent front has moved a sufficient distance. Dry the plate and visualize the spots under UV light (254 nm).[17] The principal spot from the sample should correspond in position and intensity to the standard.[17]
Mechanism of Action & Signaling Pathways
Amodiaquine exhibits a multi-faceted mechanism of action, making it a subject of interest beyond its primary use as an antimalarial.
The primary antimalarial activity of ADQ targets the detoxification pathway of heme within the Plasmodium parasite.[8][18] When the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme.[18] The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[18] Amodiaquine accumulates in the parasite's acidic food vacuole, where it binds to free heme and inhibits the enzyme heme polymerase.[8][10][19] This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and causes parasite death.[8][10][18]
Amodiaquine also functions as a host-oriented agent against various viruses and toxins.[20] Many pathogens exploit the host cell's endosomal pathway for entry, a process that often requires the activity of host proteases like Cathepsin B for endosome-lysosome fusion and cytoplasmic entry.[20] Amodiaquine and its primary metabolite, desethylamodiaquine, inhibit host Cathepsin B.[20][21] This action prevents pathogens that rely on this pathway from successfully entering the host cell cytoplasm and replicating.[20]
Recent research has uncovered a novel activity of amodiaquine in oncology. It inhibits the transcription of ribosomal RNA (rRNA), a critical step in ribosome production, which is often upregulated in rapidly proliferating cancer cells.[22] ADQ triggers the degradation of RNA polymerase I (Pol I), the enzyme responsible for rRNA transcription.[22] This shutdown of ribosome biogenesis induces cellular stress, leading to the stabilization of the tumor suppressor protein p53 via the RPL5/RPL11 pathway.[22] This p53 activation can ultimately trigger cell cycle arrest or apoptosis in cancer cells.
References
- 1. fip.org [fip.org]
- 2. Amodiaquinium dihydrochloride dihydrate | C20H28Cl3N3O3 | CID 517313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Amodiaquine Hydrochloride | C20H28Cl3N3O3 | CID 64646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. molcan.com [molcan.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amodiaquin dihydrochloride dihydrate | 6398-98-7 [m.chemicalbook.com]
- 10. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 12. Amodiaquin dihydrochloride dihydrate CAS#: 6398-98-7 [m.chemicalbook.com]
- 13. emergentresearch.org [emergentresearch.org]
- 14. selleckchem.com [selleckchem.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.who.int [cdn.who.int]
- 18. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
